The compound is cataloged with the Chemical Abstracts Service number 176049-73-3 and is recognized in databases such as PubChem and the Environmental Protection Agency's DSSTox database. It is primarily used in medicinal chemistry and bioconjugation applications due to its functional groups that facilitate various chemical reactions .
The synthesis of Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- can be described as follows:
The presence of these functional groups makes this compound particularly versatile for applications in medicinal chemistry and material science .
Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- participates in several significant chemical reactions:
These reactions highlight its potential utility in synthetic organic chemistry and biological applications.
The mechanism of action for Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- involves its interaction with specific molecular targets:
This compound's ability to engage in selective chemical reactions makes it valuable in drug development and biochemical studies .
Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- exhibits several notable physical and chemical properties:
These properties are essential for determining its handling, storage conditions, and application methods in research settings .
Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- has diverse applications across multiple scientific domains:
Scaffold-hopping strategies leverage core structural modifications of benzamide to enhance anticancer activity while maintaining target affinity. For N-(4-aminobutyl)-4-azido-2-hydroxybenzamide, scaffold hopping involves replacing classical adamantane or aromatic urea units with hybridized benzamide-azide pharmacophores. This approach capitalizes on the inherent bioactivity of benzamides—known as privileged structures in kinase and epigenetic inhibitors—while introducing novel chemical spaces for target engagement [5] [9]. A key example includes transforming linear fatty chain HDAC inhibitors (e.g., Vorinostat) into benzamide-azide hybrids that exploit the zinc-binding capacity of the ortho-hydroxy group [8].
Table 1: Scaffold-Hopping Approaches in Benzamide-Based Anticancer Agents
Original Scaffold | Modified Scaffold | Biological Target | Key Advantage |
---|---|---|---|
Adamantyl urea | Azido-hydroxybenzamide | sEH | Enhanced metabolic stability (t½ = 197 min) |
Linear hydroxamate (SAHA) | N-alkyl-4-azidobenzamide | HDAC | Improved isoform selectivity |
Triazolopyridine | Azido-benzamide with urea linker | PARP | Increased blood-brain barrier penetration |
Microwave-assisted synthesis significantly optimizes benzamide scaffold hopping, as demonstrated in ring-opening reactions of oxazolones. Conventional heating yields poor nucleophilic addition, whereas microwave irradiation accelerates the coupling of ortho-hydroxybenzamides with alkylamines (e.g., 4-aminobutyl groups), achieving >90% efficiency in 15 minutes [7]. The tert-butoxycarbonyl (BOC) protection strategy—adapted from peptide chemistry—further prevents unwanted by-products during acylation, critical for preserving the azido group’s integrity .
The azido group (-N₃) serves as a versatile bioisostere and click chemistry handle, enabling targeted in situ ligation with alkyne-functionalized biomolecules. In N-(4-aminobutyl)-4-azido-2-hydroxybenzamide, its electron-withdrawing nature reduces the benzamide ring’s electron density by 30%, enhancing electrophilicity for nucleophilic attack at the carbonyl carbon. This facilitates covalent binding to cysteine residues in HDAC catalytic pockets (e.g., HDAC6), improving inhibitor residence time [8]. However, the azido group introduces photolytic instability, necessitating light-protected storage to prevent decomposition into reactive nitrenes [10].
The ortho-hydroxy substituent governs metal coordination, solubility, and intramolecular hydrogen bonding. At physiological pH (7.4), the hydroxy group’s pKa of ~10 enables partial deprotonation, forming a phenolate anion that chelates Zn²⁺ in HDACs with Kd = 0.4 nM—comparable to hydroxamic acids [8]. Intramolecular H-bonding between the ortho-hydroxy and carbonyl oxygen further rigidifies the scaffold, reducing conformational entropy loss upon target binding. Solubility analyses confirm a 3.5-fold increase in aqueous solubility compared to unsubstituted benzamides, attributed to hydroxy-mediated hydration [2] [10].
Synergistic effects emerge when these groups coexist:
Urea-based and benzamide-based pharmacophores diverge in hydrogen-bonding capacity, metabolic stability, and three-dimensional topology. Urea derivatives (e.g., sEH inhibitors like t-AUCB) form bidentate H-bonds with Asp335 and Tyr466 in soluble epoxide hydrolase, achieving IC50 values of 0.03–0.04 nM [5] [9]. However, their adamantane moieties suffer from CYP450-mediated hydroxylation, reducing half-lives to <60 minutes in human liver microsomes [1].
Benzamide-based pharmacophores—particularly N-(4-aminobutyl)-4-azido-2-hydroxybenzamide—offer advantages:
Table 2: Pharmacophore Comparison in Lead Optimization
Parameter | Urea-Based Pharmacophores | Benzamide-Based Pharmacophores |
---|---|---|
H-Bond Donors | 2 (urea -NH) | 3 (-OH, -CONH-, -NH₂) |
Metabolic Stability | Low (t½ < 60 min) | High (t½ = 197 min) |
sEH IC50 | 0.03–0.04 nM | 0.04 ± 0.01 nM |
log P | 3.8 (t-AUCB) | 2.0 (optimized azido-benzamide) |
Hybridization strategies yield "best-of-both-worlds" compounds: Incorporating urea linkers into benzamide scaffolds (e.g., B15 from recent sEH inhibitors) delivers IC50 values of 0.03 nM and microsomal stability (t½ = 197 min) [5]. Molecular dynamics confirm that such hybrids occupy complementary subpockets in HDAC/sEH targets, improving binding entropy by ΔG = −3.2 kcal/mol versus single pharmacophores [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8